molecular formula C24H50O6 B12052375 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B12052375
M. Wt: 434.6 g/mol
InChI Key: KXGOCXPKKMVOSB-UHFFFAOYSA-N
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Description

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with the molecular formula C24H50O6. It is a member of the polyethylene glycol ether family, characterized by its long hydrophobic alkyl chain and hydrophilic ethylene glycol units. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to tetradecanol. The reaction is catalyzed by a base such as potassium hydroxide (KOH) and carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation.

    Step 1: Tetradecanol is reacted with ethylene oxide in the presence of KOH at elevated temperatures (around 150°C) and pressures.

    Step 2: The reaction mixture is then subjected to further ethoxylation by adding more ethylene oxide until the desired number of ethylene glycol units is achieved.

    Step 3: The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of tetradecanol and ethylene oxide, with real-time monitoring to ensure consistent product quality. The final product is often subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding ethers.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethers.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.

    Industry: Applied in the production of cosmetics, detergents, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chain with the oil phase and its hydrophilic ethylene glycol units with the water phase. This alignment stabilizes emulsions and enhances the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: Similar structure but with shorter alkyl chain.

    2-[2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a methoxy group instead of a tetradecoxy group.

    2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethanol: Contains a mercapto group, offering different reactivity.

Uniqueness

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is unique due to its long hydrophobic alkyl chain, which imparts superior surfactant properties compared to similar compounds with shorter chains or different functional groups. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.

Properties

Molecular Formula

C24H50O6

Molecular Weight

434.6 g/mol

IUPAC Name

2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-26-17-19-28-21-23-30-24-22-29-20-18-27-16-14-25/h25H,2-24H2,1H3

InChI Key

KXGOCXPKKMVOSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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